molecular formula C14H10FNO B6375797 3-Cyano-5-(3-fluoro-2-methylphenyl)phenol, 95% CAS No. 1261949-69-2

3-Cyano-5-(3-fluoro-2-methylphenyl)phenol, 95%

Cat. No. B6375797
CAS RN: 1261949-69-2
M. Wt: 227.23 g/mol
InChI Key: LSYSEIGOAQGXDO-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-fluoro-2-methylphenyl)phenol, commonly known as 3-cyano-5-FMP, is a chemical compound with a wide range of applications in scientific research. It is a white solid with a melting point of 122-123°C and a boiling point of 326-327°C. 3-cyano-5-FMP is a highly versatile compound due to its unique structure, which allows it to be used in a variety of ways.

Scientific Research Applications

3-cyano-5-FMP has a variety of applications in scientific research. It has been used as a starting material to synthesize a variety of compounds, such as 5-fluoro-3-cyano-2-methylbenzene, 5-fluoro-3-cyano-2-methylbenzaldehyde, and 5-fluoro-3-cyano-2-methylbenzyl alcohol. It has also been used in the synthesis of substituted phenols, such as 5-fluoro-3-cyano-2-methylphenol and 5-fluoro-3-cyano-2-methylphenyl-2-propanol. Additionally, 3-cyano-5-FMP has been used in the synthesis of a variety of other compounds, such as 3-cyano-5-fluoro-2-methylbenzene, 3-cyano-5-fluoro-2-methylbenzaldehyde, and 3-cyano-5-fluoro-2-methylbenzyl alcohol.

Mechanism of Action

The mechanism of action of 3-cyano-5-FMP is not fully understood. However, it is believed to act as a catalyst in the reaction of organic compounds, such as aldehydes and ketones. It is also believed to be involved in the formation of carbon-nitrogen bonds in the synthesis of substituted phenols. Additionally, 3-cyano-5-FMP has been shown to be a useful reagent for the synthesis of a variety of other compounds, such as 5-fluoro-3-cyano-2-methylbenzene, 5-fluoro-3-cyano-2-methylbenzaldehyde, and 5-fluoro-3-cyano-2-methylbenzyl alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyano-5-FMP are not fully understood. However, it is believed to be non-toxic and non-irritating. Additionally, it has been shown to be non-mutagenic and non-carcinogenic in animal studies. It is also believed to be non-sensitizing and non-allergenic.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cyano-5-FMP in laboratory experiments include its low cost and availability, its stability and low toxicity, and its ability to be used as a catalyst in the synthesis of a variety of compounds. The limitations of using 3-cyano-5-FMP in laboratory experiments include its sensitivity to light and air, its limited solubility in water, and its relatively slow reaction rate.

Future Directions

The future directions for 3-cyano-5-FMP are varied and numerous. One potential direction is the development of new methods for the synthesis of 3-cyano-5-FMP and its derivatives, such as 5-fluoro-3-cyano-2-methylbenzene, 5-fluoro-3-cyano-2-methylbenzaldehyde, and 5-fluoro-3-cyano-2-methylbenzyl alcohol. Additionally, further research could be conducted on the biochemical and physiological effects of 3-cyano-5-FMP, as well as its potential therapeutic applications. Finally, further research could be conducted on the mechanism of action of 3-cyano-5-FMP and its ability to be used as a catalyst in organic synthesis.

Synthesis Methods

3-cyano-5-FMP can be synthesized in a variety of ways. The most common method is the reaction of 3-fluorobenzaldehyde and 2-methylbenzaldehyde with aqueous sodium cyanide, followed by oxidation with hydrogen peroxide. This reaction produces a white solid with a melting point of 122-123°C and a boiling point of 326-327°C. Other methods for the synthesis of 3-cyano-5-FMP include the reaction of 2-methylbenzaldehyde with sodium cyanide and potassium fluoride, followed by the addition of 3-fluorobenzaldehyde and oxidation with hydrogen peroxide.

properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-13(3-2-4-14(9)15)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYSEIGOAQGXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684689
Record name 3'-Fluoro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(3-fluoro-2-methylphenyl)phenol

CAS RN

1261949-69-2
Record name 3'-Fluoro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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